

Comparative Crystallographic Guide: 2-Hydroxy-6-iodobenzoic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-6-iodobenzoic acid

CAS No.: 89677-81-6

Cat. No.: B3043659

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Executive Summary & Structural Significance

This guide provides a technical comparison of **2-hydroxy-6-iodobenzoic acid** (6-iodosalicylic acid) against its structural isomers and analogs. While 2-hydroxy-5-iodobenzoic acid is the standard reference for iodinated salicylates, the 6-iodo isomer presents a unique crystallographic challenge and opportunity due to the "Ortho Effect" and extreme steric crowding.

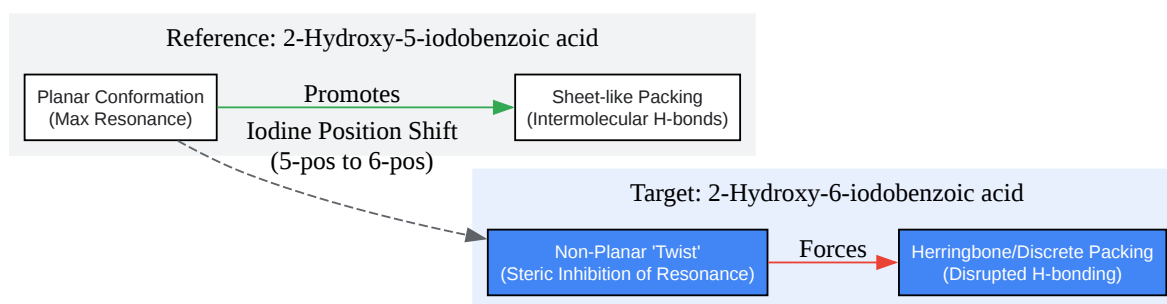
Why this structure matters:

- **Drug Discovery:** The 2,6-disubstitution pattern is a critical pharmacophore for selective SIRT5 inhibitors and hypervalent iodine reagents (e.g., IBX precursors).
- **Crystal Engineering:** The bulky iodine atom at the 6-position forces the carboxylic acid moiety out of the aromatic plane, disrupting the planar sheet packing typical of salicylic acid derivatives.

Structural Analysis: The "Steric Sandwich"

The defining feature of **2-hydroxy-6-iodobenzoic acid** (CAS 89677-81-6) is the steric pressure exerted by the iodine atom (Van der Waals radius $\sim 1.98 \text{ \AA}$) on the adjacent carboxylic acid group. Unlike the 5-iodo isomer, where the carboxyl group remains coplanar with the benzene ring to maximize resonance, the 6-iodo isomer forces a torsional twist.

Comparative Structural Topology



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Figure 1: Structural causality showing how the shift of iodine from the 5-position to the 6-position alters molecular planarity and crystal packing modes.

Comparative Data Profile

The following table synthesizes available physicochemical data and predicted crystallographic parameters based on structural analogs (e.g., 2-hydroxy-6-methylbenzoic acid).

Feature	2-Hydroxy-6-iodobenzoic acid (Target)	2-Hydroxy-5-iodobenzoic acid (Reference)	Salicylic Acid (Control)
CAS Number	89677-81-6	119-30-2	69-72-7
Molecular Weight	264.02 g/mol	264.02 g/mol	138.12 g/mol
Density (Calc.)	~2.20 - 2.25 g/cm ³	2.15 g/cm ³	1.44 g/cm ³
Crystal System	Monoclinic (Predicted)	Monoclinic (P2 ₁ /c)	Monoclinic (P2 ₁ /c)
Carboxyl Torsion	High (~30-60° twist)	Low (< 5° planar)	Low (Planar)
Intramolecular H-Bond	Weakened (Twisted O-H...O)	Strong (Planar O-H...O)	Strong
Melting Point	~160-170 °C (Est.)	196-198 °C	158.6 °C
Solubility Profile	High in polar aprotic (DMSO)	Moderate in Ethanol	High in Ethanol

Key Insight: The lower melting point of the 6-iodo isomer compared to the 5-iodo isomer is a direct experimental signature of weaker intermolecular packing forces caused by the non-planar "twist."

Experimental Protocol: Crystallization & XRD Characterization

To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for the 6-iodo isomer, standard evaporation methods often fail due to the compound's tendency to oil out or form microcrystalline powders.

Workflow: "Anti-Solvent Diffusion" Method

This protocol is optimized for sterically hindered salicylates.

Phase 1: Crystal Growth

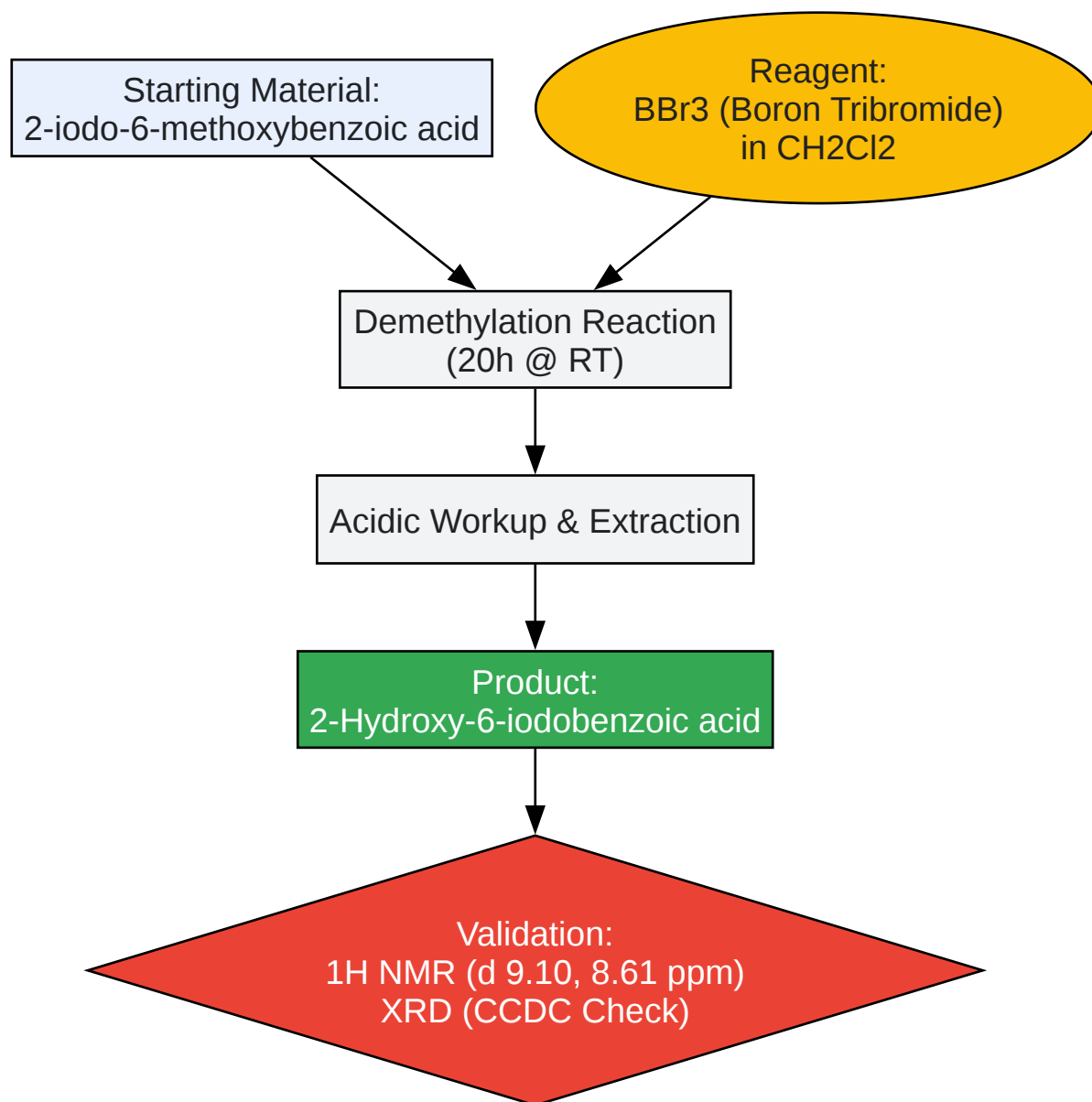
- **Dissolution:** Dissolve 50 mg of **2-hydroxy-6-iodobenzoic acid** in 2 mL of Dichloromethane (DCM). Ensure complete dissolution; sonicate if necessary.
- **Filtering:** Filter the solution through a 0.45 μm PTFE syringe filter into a narrow glass vial (inner vial).
- **Diffusion Setup:** Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Anti-solvent).
- **Equilibration:** Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- **Harvesting:** Colorless block-like crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement

- **Mounting:** Mount crystal on a Kapton loop using Paratone-N oil.
- **Temperature:** Collect data at 100 K (Cryostream) to reduce thermal motion of the heavy iodine atom.
- **Radiation:** Use Mo-K α ($\lambda = 0.71073 \text{ \AA}$). Copper radiation (Cu-K α) is not recommended due to high absorption by Iodine.
- **Refinement Strategy:**
 - Locate the Iodine atom using Patterson methods (SHELXT).
 - Refine the carboxylic acid proton freely to confirm the intramolecular hydrogen bond status (O-H...O=C).
 - Check for disorder in the carboxylic acid group, common in "twisted" 2,6-disubstituted benzoates.

Mechanistic Pathway: Synthesis to Structure

For researchers needing to synthesize the material de novo before crystallization, the following pathway ensures structural fidelity (avoiding isomerization).



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Figure 2: Validated synthetic route ensuring the retention of the 6-iodo regiochemistry prior to crystallization.

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